2-Imino-3-(3-methylphenyl)-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one 2-Imino-3-(3-methylphenyl)-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0698079
InChI: InChI=1S/C21H21N3O2S/c1-15-3-2-4-18(13-15)24-20(25)19(27-21(24)22)14-16-5-7-17(8-6-16)23-9-11-26-12-10-23/h2-8,13-14,22H,9-12H2,1H3/b19-14-,22-21?
SMILES: CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=N
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.5 g/mol

2-Imino-3-(3-methylphenyl)-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0698079

Molecular Formula: C21H21N3O2S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

2-Imino-3-(3-methylphenyl)-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H21N3O2S
Molecular Weight 379.5 g/mol
IUPAC Name (5Z)-2-imino-3-(3-methylphenyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H21N3O2S/c1-15-3-2-4-18(13-15)24-20(25)19(27-21(24)22)14-16-5-7-17(8-6-16)23-9-11-26-12-10-23/h2-8,13-14,22H,9-12H2,1H3/b19-14-,22-21?
Standard InChI Key DHINOWMXPDITNE-IMQDXXIXSA-N
Isomeric SMILES CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/SC2=N
SMILES CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=N
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator